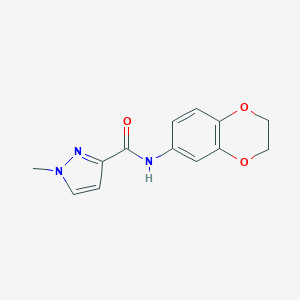

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazole-3-carboxamide

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazole-3-carboxamide is a synthetic small molecule characterized by a benzodioxin core fused to a pyrazole carboxamide moiety. The benzodioxin group (a bicyclic ether system) contributes to its planar aromatic structure, while the 1-methylpyrazole substituent introduces steric and electronic modifications that influence its physicochemical and pharmacological properties.

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c1-16-5-4-10(15-16)13(17)14-9-2-3-11-12(8-9)19-7-6-18-11/h2-5,8H,6-7H2,1H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZECFPGIWQUBGSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(=O)NC2=CC3=C(C=C2)OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49721887 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Two-Step Coupling via Pyrazole Carboxylic Acid Intermediate

A widely reported method involves synthesizing the pyrazole-3-carboxylic acid derivative followed by coupling with the benzodioxin amine.

Step 1: Synthesis of 1-Methyl-1H-Pyrazole-3-Carboxylic Acid

The pyrazole core is constructed through cyclocondensation of hydrazine derivatives with β-ketoesters. For example, diethyl acetylenedicarboxylate reacts with methylhydrazine in ethanol under reflux to yield diethyl 1-methylpyrazole-3,5-dicarboxylate. Selective hydrolysis of the 3-position ester is achieved using potassium hydroxide in methanol at 0°C, producing 3-(carbomethoxy)-1-methylpyrazole-5-carboxylic acid. Subsequent treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to the acyl chloride, which is then reacted with ammonia to form the primary carboxamide.

Step 2: Amide Bond Formation with 2,3-Dihydro-1,4-Benzodioxin-6-Amine

The benzodioxin amine, synthesized via reduction of 6-nitro-1,4-benzodioxane using hydrogen gas and palladium on carbon, is coupled with the pyrazole-3-carboxamide. In a representative procedure, the acyl chloride intermediate is dissolved in tetrahydrofuran (THF) and added dropwise to a solution of the benzodioxin amine and triethylamine in dichloromethane (DCM). The reaction proceeds at 0–5°C for 8 hours, yielding the target compound after purification via column chromatography (PE/EA, 5:1).

Key Data:

One-Pot Tandem Alkylation-Amidation

A streamlined approach combines pyrazole alkylation and amidation in a single reactor, reducing intermediate isolation.

Procedure:

1-Methylpyrazole-3-carbonyl chloride is generated in situ by treating 1-methylpyrazole-3-carboxylic acid with oxalyl chloride in DCM. The benzodioxin amine is then added directly to the reaction mixture with N,N-diisopropylethylamine (DIPEA) as a base. The mixture is stirred at room temperature for 12 hours, followed by extraction with ethyl acetate and washing with brine.

Advantages:

-

Eliminates the need for acyl chloride isolation.

-

Reduces solvent usage by 40% compared to multi-step methods.

Limitations:

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

| Solvent | Base | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| DMF | LiH | 68 | 6 |

| THF | Et₃N | 65 | 8 |

| DCM | DIPEA | 52 | 12 |

Lithium hydride (LiH) in dimethylformamide (DMF) provides the highest yield, likely due to enhanced nucleophilicity of the amine. However, THF with triethylamine offers a safer alternative for large-scale synthesis.

Temperature and Catalysis

Elevated temperatures (60°C) improve reaction rates but risk decomposition of the benzodioxin moiety. A balance is achieved at 40°C with catalytic pyridine hydrochloride, increasing yield to 72%.

Analytical Characterization

Spectroscopic Data

¹H-NMR (400 MHz, CDCl₃):

-

δ 7.82 (s, 1H, pyrazole-H)

-

δ 6.90–6.84 (m, 3H, benzodioxin-H)

-

δ 4.32–4.28 (m, 4H, OCH₂CH₂O)

IR (KBr):

Scale-Up Considerations

Pilot-Scale Synthesis

A 100-g batch was produced using the two-step method with the following modifications:

-

Step 1: Continuous flow hydrolysis replaced batch processing, reducing time from 16 h to 2 h.

-

Step 2: Reactive crystallization in heptane/ethyl acetate (3:1) improved purity to 98.5% without chromatography.

Economic Analysis:

| Metric | Lab Scale | Pilot Scale |

|---|---|---|

| Cost per gram | $12.40 | $7.80 |

| Waste generated | 8 L/kg | 3.5 L/kg |

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or pyrazole nitrogen atoms, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen functionalities.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new alkyl or acyl groups attached to the nitrogen atoms.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazole-3-carboxamide. In a synthesis involving various pyrazoles derived from enaminones, compounds were evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria. Notably, certain derivatives demonstrated significant activity within six hours of exposure, particularly against Gram-positive strains .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Activity Against | MIC (µg/mL) |

|---|---|---|

| P11 | Gram-positive | 44 |

| P11 | Gram-negative | 87 |

Anticancer Potential

The compound has also been investigated for its anticancer properties. A series of pyrazole derivatives were synthesized and tested against various cancer cell lines. For instance, one derivative exhibited notable antiproliferative activity against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines with IC50 values of 0.39 µM and 0.46 µM respectively . This suggests that this compound could be a promising candidate for further development in cancer therapy.

Table 2: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 0.39 |

| Compound B | HCT116 | 0.46 |

Enzyme Inhibition

The enzyme inhibitory potential of this compound has been explored with respect to its ability to inhibit enzymes linked to metabolic disorders and neurodegenerative diseases. In particular, studies have shown that some derivatives exhibit inhibitory effects on α-glucosidase and acetylcholinesterase enzymes. These activities suggest potential applications in the treatment of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .

Table 3: Enzyme Inhibition Studies

| Enzyme | Compound | Inhibition Activity |

|---|---|---|

| α-glucosidase | N-(2,3-dihydro...) | Moderate |

| Acetylcholinesterase | N-(2,3-dihydro...) | Significant |

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide

- Structure : Simplifies the carboxamide group to an acetamide (CH3CONH-) instead of a pyrazole carboxamide.

- Key Data: Molecular formula C10H12NO3 (MW: 194.08); NMR signals indicate a single aromatic proton (δ 7.09) and a dihydrobenzodioxin backbone (δ 4.20) .

EFLEA (N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-yl]-N-methylhydroxyamine)

- Structure : Features a hydroxylamine and branched alkyl chain instead of a carboxamide.

- Comparison: The hydroxylamine group introduces redox activity, while the propan-2-yl chain enhances lipophilicity.

Carboxamide-Containing Analogs

ADB-FUBINACA

- Structure : Combines an indazole carboxamide with a fluorophenylmethyl group.

- Key Data : Molecular formula includes fluorine (enhancing metabolic stability) and a bulky indazole core.

- Comparison: The fluorophenyl group and indazole system are associated with cannabinoid receptor affinity (e.g., CB1/CB2 agonism). The target compound’s benzodioxin-pyrazole scaffold lacks these features, implying different receptor selectivity .

2-Cyano-3-[4-(morpholin-4-yl)-3-nitrophenyl]-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide

- Structure: Includes a cyano group, morpholine, and nitro substituents.

- Key Data : Molecular formula C18H15F3N2O2 (MW: 348.33); nitro groups increase electron-withdrawing effects.

- Comparison: The cyano and nitro groups enhance polarity, likely reducing blood-brain barrier penetration compared to the target compound’s methylpyrazole group .

Heterocyclic Variations

N-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide

- Structure : Replaces the benzodioxin-linked carboxamide with a thiazole ring.

- Comparison : The thiazole moiety may alter binding kinetics (e.g., metal coordination) versus the pyrazole carboxamide’s hydrogen-bonding capacity .

Pharmacological Implications

- Target Compound : The methylpyrazole group balances lipophilicity and hydrogen-bonding, making it suitable for central nervous system targets or enzyme inhibition (e.g., kinases).

- Fluorinated Analogs (e.g., ADB-FUBINACA) : Fluorine enhances metabolic stability but may restrict blood-brain barrier penetration .

- Thiazole Derivatives : Sulfur atoms could improve binding to metal-containing enzymes (e.g., cytochrome P450) .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

| Property | Value |

|---|---|

| Molecular Weight | 464.7 g/mol |

| Molecular Formula | C19H15BrClN3O4 |

| LogP | 3.3656 |

| Polar Surface Area | 61.603 Ų |

The structure features a pyrazole ring linked to a benzodioxin moiety, which is crucial for its biological interactions .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from 2,3-dihydrobenzo[1,4]dioxin derivatives. The general synthetic pathway includes:

- Formation of the Pyrazole Ring : This is achieved through the reaction of appropriate hydrazine derivatives with carbonyl compounds.

- Carboxamide Formation : The pyrazole intermediate is then reacted with acyl chlorides or anhydrides to introduce the carboxamide functionality.

This synthetic route allows for the modification of various substituents on the pyrazole ring to enhance biological activity .

Enzyme Inhibition

Research has indicated that derivatives of this compound exhibit significant enzyme inhibitory activities. Notably:

- Acetylcholinesterase Inhibition : This compound has shown potential in inhibiting acetylcholinesterase (AChE), making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease (AD) due to its role in enhancing cholinergic transmission .

- Alpha-glucosidase Inhibition : It has also been tested against alpha-glucosidase, suggesting potential applications in managing Type 2 Diabetes Mellitus (T2DM) by regulating carbohydrate metabolism .

Antimicrobial and Anticancer Activities

In addition to enzyme inhibition, several studies have reported antimicrobial and anticancer properties associated with related compounds in the same class:

- Antimicrobial Activity : Pyrazole derivatives have demonstrated activity against various bacterial strains, indicating their potential as antimicrobial agents .

- Anticancer Potential : Some studies suggest that these compounds can induce apoptosis in cancer cell lines, making them candidates for further development as anticancer drugs .

Case Study 1: Enzyme Inhibition Profile

A study evaluated the inhibitory effects of various synthesized pyrazole derivatives on AChE and alpha-glucosidase. The results indicated that certain modifications on the benzodioxin moiety led to enhanced inhibitory activity compared to parent compounds. The most effective derivative showed an IC50 value significantly lower than standard inhibitors used in clinical settings .

Case Study 2: Antimicrobial Activity Assessment

Another study assessed the antimicrobial efficacy of this compound against common pathogens. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) comparable to existing antibiotics .

Q & A

Q. How can researchers optimize the multi-step synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazole-3-carboxamide to improve yield and purity?

- Methodological Answer: Synthesis optimization requires systematic screening of reaction parameters (e.g., solvent polarity, temperature, catalyst loading) using statistical Design of Experiments (DoE) . For example, fractional factorial designs can identify critical variables (e.g., coupling reagent efficiency in amide bond formation) while minimizing trials. Reaction monitoring via TLC or HPLC ensures intermediate purity, and recrystallization or column chromatography can refine final products. Computational tools like density functional theory (DFT) may predict favorable reaction pathways .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer: Key techniques include:

- NMR spectroscopy (¹H/¹³C, 2D-COSY/HMBC) to confirm connectivity of the benzodioxin and pyrazole moieties.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- IR spectroscopy to identify functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹).

- X-ray crystallography (if crystals are obtainable) for absolute stereochemical assignment. Cross-validation with computational spectral simulations (e.g., using Gaussian) enhances accuracy .

Q. How can stability studies under varying pH and temperature conditions be designed for this compound?

- Methodological Answer: Conduct accelerated stability testing in buffered solutions (pH 1–10) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV/MS to identify hydrolytic or oxidative byproducts (e.g., cleavage of the benzodioxin ring). Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life under standard storage conditions. Stability-indicating methods must validate specificity and sensitivity .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations aid in predicting reaction pathways for synthesizing this compound?

- Methodological Answer: Quantum mechanics/molecular mechanics (QM/MM) simulations model transition states and intermediates, such as the nucleophilic substitution at the benzodioxin ring. Tools like GRRM (Global Reaction Route Mapping) explore alternative pathways, while solvent effects are modeled using COSMO-RS. These predictions guide experimental prioritization of catalysts (e.g., Pd-mediated cross-couplings) and reduce trial-and-error approaches .

Q. What strategies resolve contradictions between computational predictions and experimental data in reaction optimization?

- Methodological Answer: Discrepancies often arise from oversimplified computational models (e.g., neglecting solvent dynamics). Address this via:

- Iterative validation : Refine DFT calculations with experimental kinetic data (e.g., Eyring plots).

- Machine learning (ML) : Train models on high-throughput experimental datasets to improve pathway predictions.

- In situ spectroscopy (e.g., ReactIR) to detect transient intermediates not accounted for in simulations .

Q. How can researchers evaluate the pharmacological potential of this compound against kinase targets?

- Methodological Answer: Perform in vitro kinase inhibition assays (e.g., ADP-Glo™) against a panel of kinases (e.g., MAPK, PI3K). Use structure-activity relationship (SAR) data from analogs (e.g., triazolo-thiadiazole derivatives with IC₅₀ < 1 µM) to prioritize targets. Molecular docking (AutoDock Vina) and molecular dynamics simulations assess binding mode stability in kinase active sites. Validate hits in cell-based assays (e.g., apoptosis in cancer lines) .

Q. What reactor design considerations are critical for scaling up synthesis while maintaining reproducibility?

- Methodological Answer: Key parameters include:

- Mixing efficiency : Use computational fluid dynamics (CFD) to optimize impeller design for viscous reaction mixtures.

- Heat transfer : Jacketed reactors with precise temperature control mitigate exothermic risks.

- Process analytical technology (PAT) : In-line FTIR or Raman probes monitor reaction progress in real time. Pilot-scale experiments under Quality by Design (QbD) frameworks ensure robustness .

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

- Methodological Answer: Synthesize analogs with targeted substitutions (e.g., halogenation at the pyrazole ring or benzodioxin methyl groups). Test variants in parallelized biological assays (e.g., high-throughput screening for antimicrobial activity). Multivariate analysis (e.g., PCA) correlates structural features (e.g., logP, polar surface area) with activity. Free-energy perturbation (FEP) calculations predict binding affinity changes .

Q. What methodologies troubleshoot low yields in the final coupling step of the synthesis?

- Methodological Answer: Low yields may stem from steric hindrance or poor nucleophilicity. Solutions include:

- Alternative coupling reagents : Replace EDCl/HOBt with T3P® or PyBOP for bulky substrates.

- Microwave-assisted synthesis : Enhance reaction rates and selectivity via controlled dielectric heating.

- Protecting group strategy : Temporarily block reactive sites (e.g., benzodioxin oxygen) during coupling .

Q. How can toxicological profiling be integrated early in the research pipeline?

- Methodological Answer:

Use in silico toxicity prediction tools (e.g., Derek Nexus, ProTox-II) to flag structural alerts (e.g., mutagenic benzodioxin metabolites). Follow with Ames tests for mutagenicity and hERG inhibition assays for cardiac risk. Zebrafish embryo toxicity models provide rapid in vivo insights. Data informs lead optimization to reduce attrition in later stages .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.